molecular formula C19H26N2O3S B2734158 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1396795-15-5

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2734158
CAS No.: 1396795-15-5
M. Wt: 362.49
InChI Key: VTNZNMWMCQSDRL-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is characterized by a distinctive hybrid structure, incorporating a cyclohexenyl ethyl moiety linked via an ethanediamide (oxalamide) bridge to a complex substituent featuring a cyclopropyl hydroxy group and a thiophene ring . The oxalamide functional group is a privileged pharmacophore known for its ability to form key hydrogen bonds with biological targets, making this compound a valuable scaffold in medicinal chemistry exploration . The presence of both a heteroaromatic thiophene and an aliphatic cyclohexene ring within a single molecule creates a unique spatial and electronic profile. This structure suggests potential for investigating a wide range of biochemical interactions. Researchers may employ this compound in the development of novel therapeutic agents, as a building block in combinatorial chemistry, or as a probe for studying protein-ligand interactions and signal transduction pathways. Its defined structure provides a critical starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c22-17(20-11-10-14-5-2-1-3-6-14)18(23)21-13-19(24,15-8-9-15)16-7-4-12-25-16/h4-5,7,12,15,24H,1-3,6,8-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNZNMWMCQSDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Cyclohexene Derivative Preparation: Starting with cyclohexene, various functional groups are introduced through reactions such as halogenation and hydrolysis.

    Cyclopropyl and Thiophene Integration: The cyclopropyl and thiophene groups are incorporated through reactions like Grignard reactions and cross-coupling reactions.

    Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiophene-Containing Amides

Thiophene derivatives are prominent in antimicrobial and CNS-active compounds:

Compound Name Key Features Biological Activity Reference
Target Compound Cyclohexenyl, cyclopropyl, hydroxy, thiophen-2-yl Hypothetical: Antimicrobial or CNS modulation (based on analogs)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Bromothiophene, quinolone core Antibacterial (MIC: 0.5–4 µg/mL vs. S. aureus)
Beta-hydroxythiofentanyl Thiophen-2-yl, hydroxyethyl Opioid agonist (µ-opioid receptor affinity: Ki = 1.2 nM)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Structural mimic of benzylpenicillin; antimicrobial

Key Observations :

  • Thiophene enhances π-π stacking with biological targets, critical for quinolone antibacterial activity .
  • Hydroxyethyl groups (as in beta-hydroxythiofentanyl) improve solubility and receptor binding .

Cyclopropyl-Containing Compounds

Cyclopropyl groups confer conformational rigidity and metabolic resistance:

Compound Name Key Features Biological Role Reference
Target Compound Cyclopropyl adjacent to hydroxyl Potential stability against CYP450 oxidation
Cyclopropyl fentanyl Cyclopropylcarboxamide Opioid agonist (longer half-life vs. fentanyl)

Key Observations :

  • Cyclopropyl rings reduce ring-opening metabolism, extending drug half-life .

Ethanediamide Backbone

Ethanediamides are less common than monoamides but offer dual hydrogen-bonding sites:

Compound Name Backbone Implications
Target Compound Ethanediamide Enhanced binding to enzymes/receptors via dual amide motifs
Penicimenolidyu B Polyamide Antifungal activity (IC₅₀: 8 µM vs. C. albicans)

Research Findings and Hypotheses

Structural Determinants of Activity

  • Thiophen-2-yl: Likely critical for target engagement, as seen in quinolone derivatives .
  • Cyclopropyl-Hydroxyethyl : May balance lipophilicity (logP ~2.5 estimated) and aqueous solubility, akin to beta-hydroxythiofentanyl .
  • Cyclohexenyl : Could increase blood-brain barrier penetration, relevant for CNS targets.

Data Tables

Table 1: Physicochemical Properties (Estimated)

Property Target Compound N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] quinolone Beta-hydroxythiofentanyl
Molecular Weight ~450 g/mol ~480 g/mol ~352 g/mol
logP ~2.5 ~3.1 ~3.8
Hydrogen Bond Donors 2 1 2

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound notable for its unique molecular structure, which includes cyclohexene and cyclopropyl moieties along with a thiophene ring. This composition suggests potential biological activities that merit detailed investigation.

Potential Biological Activities

The presence of distinct moieties in the compound suggests several avenues for biological activity:

  • Cyclohexene and Cyclopropyl Moieties : These groups are known to influence the compound's reactivity and binding affinity to biological targets.
  • Thiophene Ring : Compounds containing thiophene rings often exhibit antimicrobial and anti-inflammatory properties.

Understanding the mechanisms of action for this compound will require interaction studies to assess its binding affinity and selectivity towards specific biological targets. Techniques such as:

  • Molecular Docking Studies : To predict how the compound interacts with target proteins.
  • Cell Viability Assays : To evaluate the cytotoxic effects on various cell lines.

Case Studies and Applications

In-depth studies on structurally similar compounds have yielded insights into their therapeutic potential. For example, thalidomide derivatives have been shown to selectively inhibit cancer cell growth while sparing non-tumorigenic cells, suggesting that this compound might exhibit similar selective toxicity.

Example Study

A recent investigation into thalidomide analogues demonstrated that certain derivatives inhibited the growth of hepatocellular carcinoma cells at concentrations as low as 10 µM without affecting healthy cells. This selectivity indicates a promising therapeutic window that could be explored further for this compound.

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